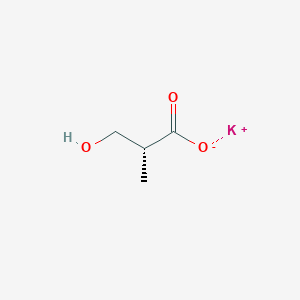![molecular formula C10H12N4 B13436063 1-isobutyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile](/img/structure/B13436063.png)
1-isobutyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of 1-isobutyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile can be achieved through various synthetic routes. One common method involves the use of hydrazine monohydrate and (ethoxymethylene)malonic acid derivatives, followed by microwave irradiation and subsequent addition of aldehydes, trifluoroacetic acid (TFA), and isocyanides . This method allows for the rapid construction of the imidazo[1,2-b]pyrazole scaffold with high yields.
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.
化学反应分析
1-Isobutyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo regioselective magnesiations and zincations using TMP-bases (2,2,6,6-tetramethylpiperidyl), followed by trapping reactions with various electrophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives with altered properties.
Fragmentation: The pyrazole ring can undergo fragmentation, giving access to push-pull dyes with a proaromatic core.
Common reagents used in these reactions include metal amides, electrophiles, and oxidizing or reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
1-Isobutyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile has a wide range of scientific research applications:
作用机制
The mechanism of action of 1-isobutyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells .
相似化合物的比较
1-Isobutyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile can be compared with other similar compounds, such as:
1H-imidazo[1,2-b]pyrazole-7-carbonitrile: Lacks the isobutyl group, which may affect its bioactivity and solubility.
1H-imidazo[1,2-b]pyrazole derivatives: These compounds have different substituents, leading to variations in their chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which enhances its solubility and bioactivity compared to other similar compounds .
属性
分子式 |
C10H12N4 |
|---|---|
分子量 |
188.23 g/mol |
IUPAC 名称 |
1-(2-methylpropyl)imidazo[1,2-b]pyrazole-7-carbonitrile |
InChI |
InChI=1S/C10H12N4/c1-8(2)7-13-3-4-14-10(13)9(5-11)6-12-14/h3-4,6,8H,7H2,1-2H3 |
InChI 键 |
UZWQIIHXCQDHQV-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CN1C=CN2C1=C(C=N2)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


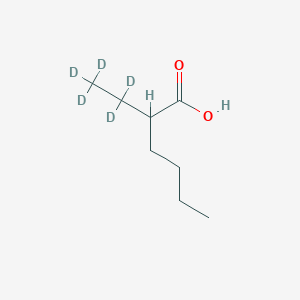
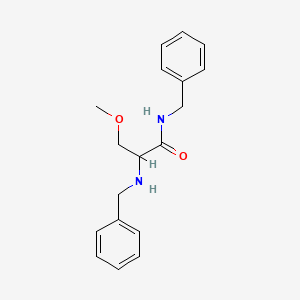
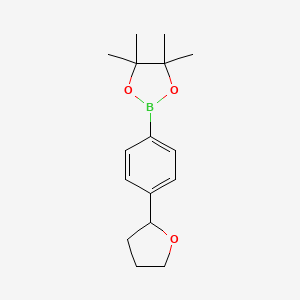
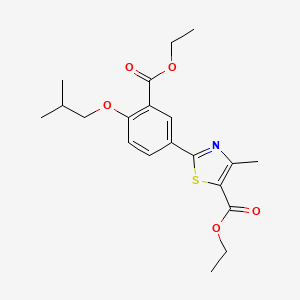

![5-[(2E)-3,7-dimethylocta-2,6-dienyl]-4-hydroxy-6-methoxy-2-[2-(4-methoxyphenyl)ethyl]-3H-isoindol-1-one](/img/structure/B13436019.png)

![4-[(1E)-2-phenyldiazenyl]-Benzenebutanol](/img/structure/B13436041.png)
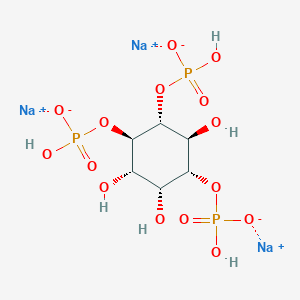
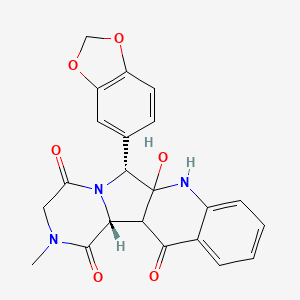
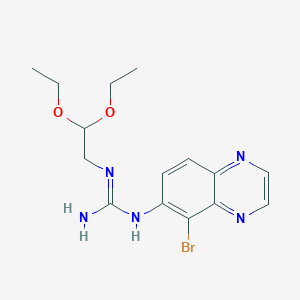
![(1S,2S,3S,4R,8S,9S,12S)-13-(dideuteriomethylidene)-12-hydroxy-4,8-dimethyltetracyclo[10.2.1.01,9.03,8]pentadecane-2,4-dicarboxylic acid](/img/structure/B13436067.png)
![1-(2,3-Dihydro[2,4'-bibenzo[b]thiophen]-4-yl)-piperazine](/img/structure/B13436068.png)
